REACTION_CXSMILES
|
Br[CH2:2][C:3]([CH:5]1[CH2:7][CH2:6]1)=O.CCO.[NH2:11][C:12]([NH2:14])=[S:13]>>[CH:5]1([C:3]2[N:11]=[C:12]([NH2:14])[S:13][CH:2]=2)[CH2:7][CH2:6]1
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Name
|
|
Quantity
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7.9 g
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Type
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reactant
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Smiles
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BrCC(=O)C1CC1
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Name
|
|
Quantity
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70 mL
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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2.6 mL
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Type
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reactant
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Smiles
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NC(=S)N
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Type
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CUSTOM
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Details
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The solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 6 hours
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Duration
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6 h
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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The reaction mixture was diluted with water (200 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×100 mL)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was washed with saturated sodium chloride (1×100 mL), water (1×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=C(SC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |